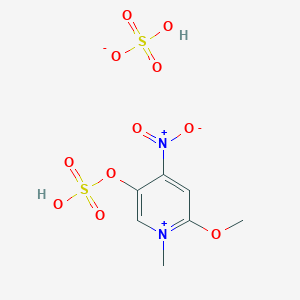
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate is a chemical compound with the molecular formula C7H10N2O10S2 and a molecular weight of 346.28 g/mol . This compound is known for its unique structural features, which include a methoxy group, a nitro group, and a sulphooxy group attached to a phenyl ring, along with an ammonium hydrogen sulphate moiety .
Preparation Methods
The synthesis of 2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate typically involves multiple steps, starting with the nitration of a methoxy-substituted phenol. The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid. The sulphooxy group is then introduced via sulfonation, where the nitro-substituted phenol is treated with sulfur trioxide or chlorosulfonic acid. Finally, the ammonium hydrogen sulphate moiety is formed by neutralizing the sulfonated product with ammonium hydroxide and sulfuric acid .
Chemical Reactions Analysis
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, sulfur trioxide, chlorosulfonic acid, hydrogen gas, and metal hydrides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulphooxy group can enhance the compound’s solubility and facilitate its transport across cell membranes. The overall mechanism of action depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate can be compared with other similar compounds, such as:
2-Methoxy-4-nitrophenol: Lacks the sulphooxy and ammonium hydrogen sulphate groups, resulting in different chemical and biological properties.
4-Nitro-5-(sulphooxy)phenylammonium hydrogen sulphate: Lacks the methoxy group, which affects its reactivity and solubility.
2-Methoxy-5-(sulphooxy)phenylammonium hydrogen sulphate: Lacks the nitro group, leading to different chemical reactivity and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
97337-95-6 |
|---|---|
Molecular Formula |
C7H10N2O11S2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
hydrogen sulfate;(6-methoxy-1-methyl-4-nitropyridin-1-ium-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C7H8N2O7S.H2O4S/c1-8-4-6(16-17(12,13)14)5(9(10)11)3-7(8)15-2;1-5(2,3)4/h3-4H,1-2H3;(H2,1,2,3,4) |
InChI Key |
GMHWLTAKRYBIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C=C(C(=C1)OS(=O)(=O)O)[N+](=O)[O-])OC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















